molecular formula C12H13ClN2O2 B5722627 4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde

4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde

Cat. No. B5722627
M. Wt: 252.69 g/mol
InChI Key: RIYXBHPXDNXIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde is a chemical compound that has been widely used in scientific research due to its unique properties. It is a piperazine derivative that has a chlorobenzoyl group attached to it. This compound has shown potential in various applications, including medicinal chemistry, drug discovery, and neuroscience research.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects:
4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters associated with mood regulation. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations and has minimal side effects. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and may be able to prevent the degeneration of neurons in the brain. Another area of interest is its use as a tool for studying the role of acetylcholine in the brain. By inhibiting the activity of acetylcholinesterase, researchers can study the effects of increased acetylcholine levels on cognitive function and behavior.
Conclusion:
In conclusion, 4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde is a chemical compound that has shown potential in various scientific research applications. Its unique properties make it a valuable tool for studying the mechanisms of action of certain enzymes and receptors in the body. While there are still many unanswered questions about its mechanism of action and potential therapeutic uses, research on this compound continues to provide valuable insights into the workings of the human body.

Synthesis Methods

The synthesis of 4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde involves the reaction of 2-chlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield after purification by column chromatography. The chemical structure of 4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde is confirmed by various spectroscopic techniques such as NMR, IR, and Mass spectrometry.

Scientific Research Applications

4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to have a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. It has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

4-(2-chlorobenzoyl)piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-11-4-2-1-3-10(11)12(17)15-7-5-14(9-16)6-8-15/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYXBHPXDNXIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chlorophenyl)carbonyl]piperazine-1-carbaldehyde

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